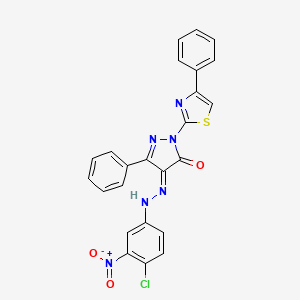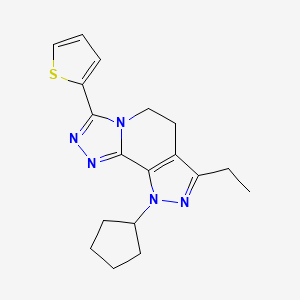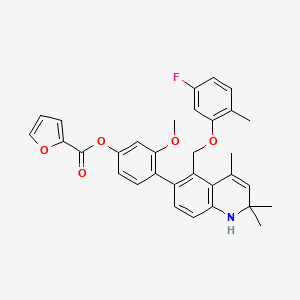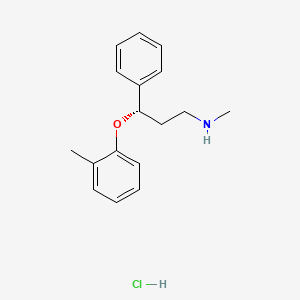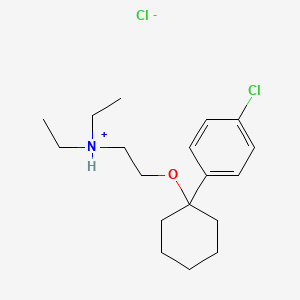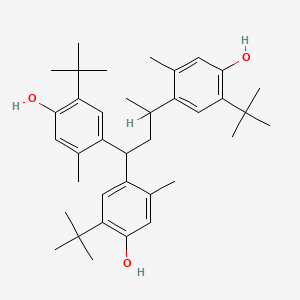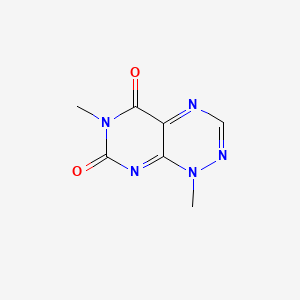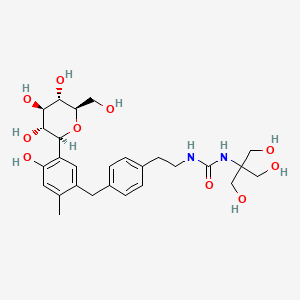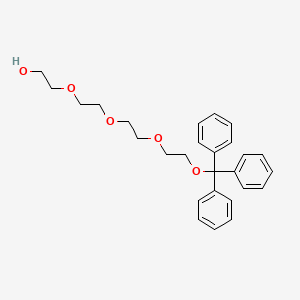
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL
Descripción general
Descripción
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL is a complex organic compound. It has a molecular formula of C27H32O5 . This molecule contains a total of 66 bonds, including 34 non-H bonds, 18 multiple bonds, 15 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 66 bonds. It includes 34 non-H bonds, 18 multiple bonds, 15 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular formula of C27H32O5 . It has an average mass of 436.540 Da and a monoisotopic mass of 436.224976 Da .Aplicaciones Científicas De Investigación
Synthesis and Characterization : Kayser et al. (1994) reported the synthesis and characterization of triphenylstannyl compounds, which are related to triphenyl tetraoxatridecanol. These compounds were analyzed using X-ray diffraction and NMR spectroscopy, highlighting their potential in organometallic chemistry (Kayser et al., 1994).
Precursors for Chemical Reactions : Abu-Yousef and Harpp (1997) explored the use of triphenylmethanesulfenyl chloride in the production of thiiranes, demonstrating its utility in organic synthesis (Abu-Yousef & Harpp, 1997).
Molecular Wires and Optoelectronic Properties : Wang et al. (2006) synthesized diphenyl-1,3,4-oxadiazole derivatives with applications in molecular electronics. These derivatives, related to triphenyl tetraoxatridecanol, show potential in developing advanced materials for electronic devices (Wang et al., 2006).
Aggregation-Induced Emission and Sensing Applications : Hu et al. (2012) reported the synthesis of tetraphenylethene-containing compounds with aggregation-induced emission properties, which could be used in sensing and imaging applications (Hu et al., 2012).
Electroluminescence in Organic Light-Emitting Diodes (OLEDs) : Huang et al. (2014) synthesized derivatives combining triphenylamine and tetraphenylethene moieties for use in blue-emitting non-doped OLEDs, demonstrating the relevance of triphenyl compounds in advanced display technologies (Huang et al., 2014).
Mecanismo De Acción
Target of Action
Tr-PEG5, also known as 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL, is a polyethylene glycol (PEG) linker . It is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of Tr-PEG5 are the lysine and N-terminal amino groups of proteins .
Mode of Action
Tr-PEG5 contains a trityl, alcohol protecting group, and a terminal hydroxyl group . The trityl group can be removed under acidic conditions . The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG5 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .
Pharmacokinetics (ADME Properties)
Peg linkers like tr-peg5 are known to enhance the solubility of compounds in aqueous media , which can improve the absorption and distribution of the conjugated drugs. The metabolism and excretion of Tr-PEG5 would be largely dependent on the properties of the conjugated drug.
Result of Action
The molecular and cellular effects of Tr-PEG5’s action are dependent on the specific proteins or drugs it is conjugated to. By forming stable amide bonds with proteins, Tr-PEG5 can alter the proteins’ properties, potentially enhancing their stability, solubility, and reducing their immunogenicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tr-PEG5. For instance, the pH level can affect the removal of the trityl group and the formation of amide bonds . Furthermore, the presence of other substances in the environment could potentially interact with Tr-PEG5 or the conjugated drug, influencing its action.
Propiedades
IUPAC Name |
2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNUQXMSFVIKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468360 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125274-16-0 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

